molecular formula C7H5ClN2S B1487459 2-Chloro-5-methylthieno[2,3-D]pyrimidine CAS No. 83259-31-8

2-Chloro-5-methylthieno[2,3-D]pyrimidine

Cat. No.: B1487459
CAS No.: 83259-31-8
M. Wt: 184.65 g/mol
InChI Key: MPEUVNBNQLDAON-UHFFFAOYSA-N
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Description

2-Chloro-5-methylthieno[2,3-D]pyrimidine is a chemical compound with the molecular formula C7H5ClN2S . It has a molecular weight of 184.65 . The compound is a white to brown solid .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, has been a subject of interest in organic chemistry . Various methods have been developed for the synthesis of these compounds, including reactions from diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClN2S/c1-4-3-11-6-5 (4)2-9-7 (8)10-6/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

Pyrimidine compounds, including this compound, have been found to participate in various chemical reactions . These reactions have been used to synthesize a wide range of derivatives with potential applications in different fields .


Physical and Chemical Properties Analysis

This compound is a white to brown solid . It has a molecular weight of 184.65 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

2-Chloro-5-methylthieno[2,3-d]pyrimidine serves as a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic activities. It is utilized in the preparation of derivatives with antimicrobial, antitumor, and radioprotective properties. The compound's ability to undergo Suzuki coupling reactions and further transformations highlights its versatility in organic synthesis.

  • Antitumor Activity : The synthesis route of pyrido[2,3-d]pyrimidines from 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine showcases its potential in generating compounds with significant activity against certain cancers (Grivsky et al., 1980).
  • Suzuki Reaction Products : The successful Suzuki coupling reaction of ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate with potassium allyltrifluoroborate, followed by transformations of the products, underlines the structural diversity achievable with this compound (Krolenko & Vlasov, 2019).
  • Antimicrobial Activity : Novel pyridothienopyrimidines and pyridothienotriazines synthesized from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides demonstrate the application in creating antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Novel Synthetic Methods and Applications

The chemical properties of this compound enable the development of novel synthetic methods for complex heterocyclic compounds. These methods provide pathways to synthesize derivatives with varied biological activities, showcasing the compound's critical role in medicinal chemistry.

  • Triarylation Strategy : A method for the triarylation of pyrrolopyrimidines using microwave-promoted cross-coupling reactions further illustrates the compound's utility in synthesizing structurally complex derivatives with potential biological applications (Prieur, Pujol, & Guillaumet, 2015).
  • Antimicrobial Derivatives : Synthesis of novel pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives from 4-chloro-2-methylthio-benzo[h]pyrimido[4,5-b]quinoline and their preliminary antimicrobial activity investigation highlight the therapeutic potential of derivatives (El-Gazzar, Aly, Zaki, & Hafez, 2008).
  • Radioprotective and Antitumor Activities : The creation of amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety and their evaluation for radioprotective and antitumor activities exemplify the compound's relevance in developing protective and therapeutic agents (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).

Safety and Hazards

The safety information for 2-Chloro-5-methylthieno[2,3-D]pyrimidine indicates that it has several hazard statements, including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-chloro-5-methylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-3-11-6-5(4)2-9-7(8)10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEUVNBNQLDAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=NC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671917
Record name 2-Chloro-5-methylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83259-31-8
Record name 2-Chloro-5-methylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methylthieno[2,3-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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